molecular formula C13H15F2NO2S B2391668 1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane CAS No. 2320420-09-3

1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane

Cat. No. B2391668
M. Wt: 287.32
InChI Key: SGFQVVSUPVKBNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic structure, the introduction of the phenylsulfonyl group, and the addition of the difluoro group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spirocyclic structure would likely contribute to the compound’s three-dimensional shape, while the phenylsulfonyl and difluoro groups could influence its electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The phenylsulfonyl group might participate in electrophilic aromatic substitution reactions, while the difluoro group could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the phenylsulfonyl and difluoro groups could also affect these properties .

Scientific Research Applications

Application in Chemical Science

  • Summary of the Application : “1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane” is used as a reagent in chemical reactions . It seems to be involved in the protodeboronation of pinacol boronic esters, a process that is part of the formal anti-Markovnikov alkene hydromethylation .
  • Methods of Application or Experimental Procedures : The specific methods of application involve catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Application in Suzuki–Miyaura Coupling

  • Summary of the Application : This compound may be used as a boron reagent in the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds .
  • Methods of Application or Experimental Procedures : The Suzuki–Miyaura coupling involves the use of a palladium catalyst and a base . The boron reagent is used to transfer a nucleophilic organic group from boron to palladium .
  • Results or Outcomes : The Suzuki–Miyaura coupling has been widely applied in the synthesis of various organic compounds . The specific outcomes would depend on the other reagents used in the reaction .

Application in Protodeboronation

  • Summary of the Application : “1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane” may also be used in the protodeboronation of pinacol boronic esters .
  • Methods of Application or Experimental Procedures : The protodeboronation process involves a radical approach . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes : The protodeboronation was used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Application in Hydroboration Reaction

  • Summary of the Application : This compound may be used as a boron reagent in the hydroboration reaction . This is a type of organic reaction, used to form carbon-boron bonds .
  • Methods of Application or Experimental Procedures : The hydroboration involves the use of a boron reagent and an alkene . The boron reagent is used to transfer a nucleophilic organic group from boron to carbon .
  • Results or Outcomes : The hydroboration has been widely applied in the synthesis of various organic compounds . The specific outcomes would depend on the other reagents used in the reaction .

Application in Alkene Hydromethylation

  • Summary of the Application : “1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane” may also be used in the formal anti-Markovnikov alkene hydromethylation .
  • Methods of Application or Experimental Procedures : The hydromethylation process involves a radical approach . This is paired with a Matteson–CH2– homologation .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The hydromethylation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure. Proper handling and disposal procedures would be necessary to minimize any risks .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. It might also be interesting to explore its interactions with other molecules and its behavior under different conditions .

properties

IUPAC Name

6-(benzenesulfonyl)-2,2-difluoro-6-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2S/c14-13(15)10-12(13)6-8-16(9-7-12)19(17,18)11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFQVVSUPVKBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane

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